5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine

Descripción general

Descripción

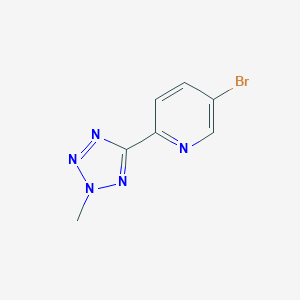

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a chemical compound with the molecular formula C7H6BrN5. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 2-methyl-2H-tetrazol-5-yl group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine typically involves the reaction of 5-bromo-2-pyridinecarbonitrile with sodium azide and a methylating agent. The reaction proceeds under controlled conditions to ensure the formation of the tetrazole ring. The process can be summarized as follows:

Starting Material: 5-bromo-2-pyridinecarbonitrile

Reagents: Sodium azide, methylating agent (e.g., methyl iodide)

Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-(2-methyl-2H-tetrazol-5-yl)pyridine derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is in the development of pharmaceuticals. This compound serves as a key intermediate in synthesizing various bioactive molecules, particularly in the development of antibiotics.

Case Study: Sivextro (Tedizolid Phosphate)

Sivextro, a drug approved by the FDA for treating acute bacterial skin infections, utilizes this compound as an essential intermediate in its synthesis. The compound's role in producing tedizolid phosphate, which is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains, highlights its significance in pharmaceutical applications .

Organic Synthesis

In organic chemistry, this compound is employed as a reagent or building block for synthesizing more complex molecules.

Synthesis Conditions

A typical synthetic route involves the use of palladium-catalyzed reactions under inert conditions. For example, when combined with bis(pinacolato)diboron and potassium carbonate in 1,4-dioxane at reflux conditions, this compound yields high reaction efficiencies (up to 84%) .

| Reagent | Condition | Yield |

|---|---|---|

| This compound | Palladium diacetate; Potassium carbonate; Reflux in 1,4-dioxane | 84% |

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as well. Its derivatives may be explored for developing new agrochemicals that can control pests or enhance crop yield through improved metabolic pathways.

Material Science

Research indicates that compounds similar to this compound can be used to develop novel materials with specific electronic properties. Their incorporation into polymer matrices or as dopants can lead to materials with enhanced conductivity or photonic properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, for example, it acts as an intermediate in the synthesis of Tedizolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-(1H-tetrazol-5-yl)pyridine: Similar structure but lacks the methyl group on the tetrazole ring.

5-Bromo-2-pyridinecarbonitrile: Precursor in the synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.

Actividad Biológica

5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a bromine atom attached to a pyridine ring, with a tetrazole moiety contributing to its pharmacological profile. The molecular formula is with a molecular weight of 226.03 g/mol. The InChI key for this compound is LBDJSOHAVRCQPD-UHFFFAOYSA-N.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methyl-2H-tetrazole with brominated pyridine derivatives. Various methods have been reported, including microwave-assisted synthesis which offers improved yields and shorter reaction times .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. For instance, related tetrazole compounds have demonstrated significant antibacterial activity against various strains such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| This compound | E. coli, Bacillus subtilis | Moderate |

| 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | Staphylococcus aureus, Pseudomonas aeruginosa | High |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interference with bacterial protein synthesis. It acts differently from traditional antibiotics by targeting specific phosphatases in vivo, thereby inhibiting protein synthesis pathways .

Case Studies

- Pharmaceutical Analysis : A study focused on the detection of impurities in tedizolid phosphate intermediates found that this compound was a significant impurity. This analysis emphasized the need for stringent quality control in pharmaceutical manufacturing processes to ensure therapeutic efficacy and safety .

- In Vitro Studies : Preliminary in vitro assays indicated that derivatives of the compound exhibited multitarget biological activity, with predictions suggesting analgesic properties and potential as a receptor antagonist . Future studies are planned to validate these predictions through experimental testing.

Propiedades

IUPAC Name |

5-bromo-2-(2-methyltetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANKGNBDRWYWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634149 | |

| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380380-64-3 | |

| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 380380-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine?

A1: Understanding the crystal structure of a molecule is crucial for comprehending its physical and chemical properties. Researchers have successfully determined the crystal structure of this compound using X-ray diffraction. [] This revealed that the compound crystallizes in the triclinic crystal system with the space group P1̄. [] Such structural information is valuable for predicting molecular interactions and designing further chemical modifications.

Q2: How is this compound utilized in organic synthesis?

A2: this compound serves as a valuable building block in organic synthesis. One notable application is its role in the synthesis of Tedizolid, an antibiotic used to treat bacterial infections. [] Researchers employed a Suzuki coupling reaction, utilizing this compound and a chiral oxazolidinone derivative, to efficiently synthesize Tedizolid in high yield. [] This synthetic route highlights the compound's versatility in constructing complex molecules with pharmaceutical relevance.

Q3: What are the advantages of using this compound in the synthesis of Tedizolid?

A3: The use of this compound in the synthesis of Tedizolid presents several advantages. Firstly, the Suzuki coupling reaction employed is highly efficient and proceeds under relatively mild conditions, allowing for a good overall yield. [] Secondly, the reaction exhibits high selectivity, leading predominantly to the desired product with minimal side products. [] These factors make this synthetic route a practical and commercially viable approach for producing Tedizolid.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.